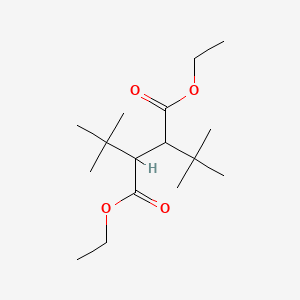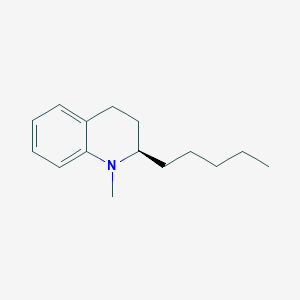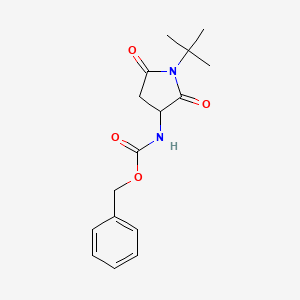
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C16H20N2O4 It is known for its unique structure, which includes a benzyl group, a tert-butyl group, and a dioxopyrrolidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Applications De Recherche Scientifique
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis. It can be removed under mild acidic conditions, releasing the free amine. The molecular pathways involved include the formation of stable carbamate linkages, which are cleaved under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to its combination of a benzyl group and a tert-butyl group, which provides steric hindrance and stability. This makes it an effective protecting group for amines, offering advantages over other carbamate derivatives in terms of ease of removal and stability under various reaction conditions .
Propriétés
Numéro CAS |
348165-28-6 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
benzyl N-(1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21) |
Clé InChI |
UWPZLUAYYYZRAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
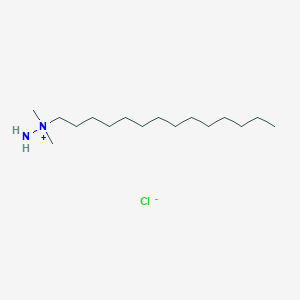
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
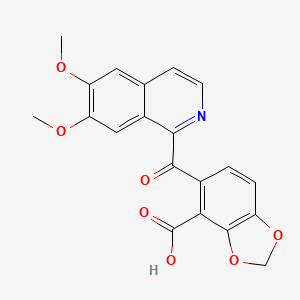
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)

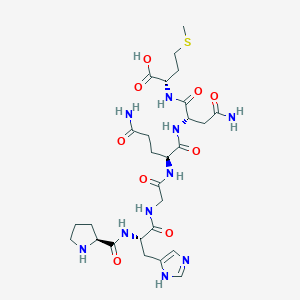
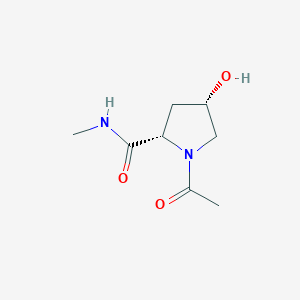
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)

